(R)-1,1'-bi-2-Naphthol dibenzoate chemical structure and physical properties
(R)-1,1'-bi-2-Naphthol dibenzoate chemical structure and physical properties
An In-depth Technical Guide to (R)-1,1'-bi-2-Naphthol Dibenzoate
Introduction: The Significance of the Axially Chiral BINOL Scaffold
In the landscape of asymmetric synthesis, the 1,1'-bi-2-naphthol (BINOL) framework stands as a cornerstone of what are often termed "privileged ligands."[1] This unique structural motif derives its chirality not from a stereogenic carbon atom, but from atropisomerism—hindered rotation about the C1-C1' single bond connecting the two naphthalene rings.[2] This axial chirality results in a stable, C₂-symmetric scaffold that has proven exceptionally effective in creating a well-defined, three-dimensional chiral environment. This environment is instrumental in dictating the stereochemical outcome of a vast array of chemical transformations, making (R)- and (S)-BINOL, and their derivatives, indispensable tools for researchers in drug development and fine chemical synthesis.[3][4] The derivatization of BINOL's two hydroxyl groups is a primary strategy for fine-tuning the steric and electronic properties of the resulting catalysts and for installing new functionalities.[1] This guide focuses on a key derivative: (R)-1,1'-bi-2-Naphthol dibenzoate.
Chemical Structure and Rationale for Synthesis
(R)-1,1'-bi-2-Naphthol dibenzoate, also known as (R)-[1,1'-Binaphthalene]-2,2'-diyl dibenzoate, is the diester derivative formed from (R)-BINOL and two equivalents of benzoyl chloride.

Figure 1: Chemical structure of (R)-1,1'-bi-2-Naphthol dibenzoate.
The core structural feature is the retention of the (R)-axial chirality of the binaphthyl backbone. Crystal structure analysis of analogous diesters, such as the dicinnamate derivative, reveals a significant dihedral angle between the two naphthyl planes (approximately 71.8°).[5] This twist is the physical manifestation of the molecule's chirality.
The primary motivation for synthesizing the dibenzoate derivative is often the protection of the parent BINOL's hydroxyl groups. The acidic protons of these groups are incompatible with a wide range of reaction conditions, particularly those involving organometallic reagents (e.g., Grignard, organolithium) or strong bases. By converting the hydroxyls to benzoate esters, the molecule is rendered inert to these conditions, allowing for chemical modifications at other positions of the binaphthyl rings. Following the desired transformations, the benzoate groups can be readily hydrolyzed to regenerate the free hydroxyls. Furthermore, the introduction of the bulky, electronically-conjugated benzoate groups can serve to modify the chiral pocket when the molecule itself is explored as a potential ligand.
Synthesis Protocol: Esterification of (R)-BINOL
The synthesis of (R)-1,1'-bi-2-Naphthol dibenzoate is a straightforward esterification. The following protocol is based on well-established procedures for similar BINOL derivatives, such as the synthesis of (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate.[5]
Experimental Workflow: Synthesis of (R)-1,1'-bi-2-Naphthol dibenzoate
Caption: Workflow for the synthesis of (R)-1,1'-bi-2-Naphthol dibenzoate.
Step-by-Step Methodology
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Reagent Preparation: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-1,1'-bi-2-naphthol (1.0 equiv, e.g., 2.86 g, 10.0 mmol).
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Dissolution: Add anhydrous tetrahydrofuran (THF, ~40 mL) and anhydrous pyridine (2.2 equiv, e.g., 1.74 g, 1.78 mL, 22.0 mmol). Stir the mixture at room temperature until all solids have dissolved.
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Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification, driving the reaction to completion. THF is used as an aprotic solvent that readily dissolves the reagents.
-
-
Acylation: Cool the flask in an ice bath to 0 °C. Add benzoyl chloride (2.2 equiv, e.g., 3.09 g, 2.56 mL, 22.0 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.
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Causality: Dropwise addition at 0 °C is crucial for controlling the exothermic nature of the acylation reaction, preventing potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the (R)-BINOL starting material.
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Workup: Pour the reaction mixture onto ice (~100 g). Stir until all the ice has melted. The product will precipitate as a solid.
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Trustworthiness: This step quenches any remaining benzoyl chloride and precipitates the water-insoluble product, separating it from the water-soluble pyridinium hydrochloride salt.
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-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a wash with cold methanol to remove residual impurities. The crude product can be further purified by recrystallization (e.g., from a THF/methanol or dichloromethane/hexane solvent system) to afford the pure (R)-1,1'-bi-2-Naphthol dibenzoate as a colorless or white solid.
Physical and Spectroscopic Properties
While specific, experimentally verified data for (R)-1,1'-bi-2-Naphthol dibenzoate is not widely published, its properties can be reliably inferred based on its structure and data from analogous compounds.
| Property | Value / Expected Value | Justification / Comments |
| Molecular Formula | C₃₄H₂₂O₄ | - |
| Molecular Weight | 494.54 g/mol | - |
| CAS Number | Not assigned for (R). [291772-40-2 is for the (S)-enantiomer].[6] | The (R) and (S) enantiomers will have identical physical properties, except for the sign of optical rotation. |
| Appearance | White to off-white crystalline solid | Typical for purified BINOL derivatives. |
| Melting Point | > 210 °C (Predicted) | Expected to be higher than the parent (R)-BINOL (208-210 °C) due to increased molecular weight and rigidity.[7] |
| Solubility | Insoluble in water. Soluble in THF, CH₂Cl₂, Chloroform, Ethyl Acetate. | Esterification increases lipophilicity compared to the parent diol. |
| Optical Rotation [α] | Optically active, sign expected to be (+) | The specific rotation value is not available in the literature. The parent (R)-BINOL is dextrorotatory (+).[2] |
| IR Spectroscopy | ~1735 cm⁻¹ (C=O, ester)~1270, 1180 cm⁻¹ (C-O, ester)No broad O-H stretch | Key indicators of successful esterification are the appearance of the strong carbonyl stretch and the disappearance of the broad hydroxyl stretch from the starting material (~3500 cm⁻¹). |
| ¹H NMR Spectroscopy | Disappearance of -OH proton signal.Appearance of new aromatic signals for benzoate groups (~7.4-8.2 ppm). | The integration of the aromatic region will increase significantly, corresponding to the 10 additional protons of the two benzoate groups. |
Potential Applications in Asymmetric Synthesis
The primary role of (R)-1,1'-bi-2-Naphthol dibenzoate is likely as a protected intermediate in more complex synthetic routes. However, its direct use as a chiral ligand or auxiliary, while not documented, remains a possibility. The applications of BINOL derivatives are vast, and the dibenzoate could be employed in various contexts.[3][4][8]
Caption: Potential roles and applications of (R)-BINOL dibenzoate in synthesis.
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Protected Intermediate: This is the most probable application. In a multi-step synthesis targeting a complex chiral molecule, the (R)-BINOL core might be required, but subsequent steps may involve reagents that would be quenched by the acidic hydroxyl protons. The dibenzoate serves as a stable, protected form, which can be carried through several synthetic steps before a final deprotection via hydrolysis restores the diol.
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Chiral Ligand for Metal-Catalyzed Reactions: While less common than phosphine (BINAP) or phosphate (BAMOL) derivatives, ester-containing BINOLs can act as ligands. The two carbonyl oxygens could coordinate to a metal center (e.g., Lewis acidic metals like Ti, Zr, Al). The bulky benzoate groups would create a unique steric environment around the metal, potentially inducing high enantioselectivity in reactions such as Diels-Alder or aldol additions.[4]
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Chiral Auxiliary and Derivatization Handle: The benzoate ester could potentially be a leaving group in certain transition-metal-catalyzed cross-coupling reactions, providing a route to other functionalized BINOL derivatives.
Conclusion
(R)-1,1'-bi-2-Naphthol dibenzoate is a valuable derivative of the fundamentally important (R)-BINOL scaffold. While not a widely used catalyst in its own right, its primary utility lies in its role as a key protected intermediate, enabling the incorporation of the BINOL chiral backbone into complex molecular architectures under a broader range of reaction conditions. Its synthesis is straightforward, and its properties can be reliably inferred from its parent compound. For researchers and drug development professionals, understanding the synthesis and function of such derivatives is crucial for the strategic design of stereoselective synthetic routes.
References
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